



Application Notes: Immunohistochemical Detection of S2101

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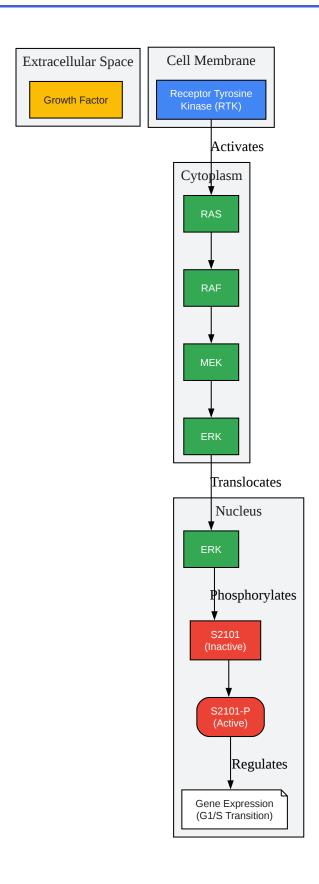
Compound of Interest		
Compound Name:	S2101	
Cat. No.:	B15583425	Get Quote

Introduction The **S2101** protein is a hypothetical 65 kDa nuclear protein believed to play a critical role in cell cycle regulation. Its expression is reportedly upregulated in several human malignancies, making it a promising biomarker for disease prognosis and a potential target for therapeutic development. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the **S2101** protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections. The protocol has been optimized to yield high-integrity staining with minimal background.

Antibody Validation Prior to use in immunohistochemistry, the anti-**S2101** antibody should be validated to confirm its specificity.[1][2] A recommended preliminary validation method is Western Blot analysis on lysates from cell lines with known **S2101** expression (positive control) and no expression (negative control). A specific band at the expected molecular weight of ~65 kDa should be observed only in the positive control lane.[2] For IHC, specificity is confirmed by staining FFPE sections of tissues known to express the target protein, which should show the expected subcellular localization (e.g., nuclear staining for **S2101**).

Hypothetical Signaling Pathway of **S2101** To provide a biological context for **S2101** expression, a hypothetical signaling pathway is proposed. In this model, the activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the downstream activation of the MAPK/ERK cascade. Activated ERK then translocates to the nucleus, where it phosphorylates and activates the **S2101** transcription factor. Activated **S2101** proceeds to regulate the transcription of genes essential for the G1/S phase transition of the cell cycle.





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Caption: Hypothetical **S2101** activation via the MAPK/ERK signaling cascade.



Quantitative Data Summary

For reliable and reproducible staining, optimization of the primary antibody dilution and antigen retrieval method is crucial.[3][4] The following tables provide recommended starting conditions and hypothetical validation data. Researchers should perform their own titration experiments to determine optimal conditions for their specific tissues and detection systems.[4][5]

Table 1: Recommended Starting Conditions for Anti-S2101 Antibody

Tissue Type	Control Type	Antigen Retrieval Buffer (HIER)	Incubation Time	Recommen ded Dilution Range	Expected Localization
Human Tonsil	Positive Control	Citrate Buffer, pH 6.0	1-2 hours at RT	1:100 - 1:400	Nuclear in germinal center cells
Human Colon Carcinoma	Test Tissue	Citrate Buffer, pH 6.0	1-2 hours at RT	1:100 - 1:400	Nuclear in tumor cells

| Human Kidney | Negative Control | Citrate Buffer, pH 6.0 | 1-2 hours at RT | 1:100 | Negative |

Table 2: Hypothetical **S2101** Staining Results on a Validation Tissue Microarray (TMA)

Tissue Type	N	Staining Score 0 (Negative)	Staining Score 1+ (Weak)	Staining Score 2+ (Moderat e)	Staining Score 3+ (Strong)	Percent Positive (≥1+)
Normal Colon	20	19	1	0	0	5%
Colon Adenocarci noma	20	2	4	7	7	90%
Normal Breast	20	20	0	0	0	0%



| Breast Ductal Carcinoma | 20 | 5 | 6 | 5 | 4 | 75% |

Detailed Experimental Protocol for S2101 Staining

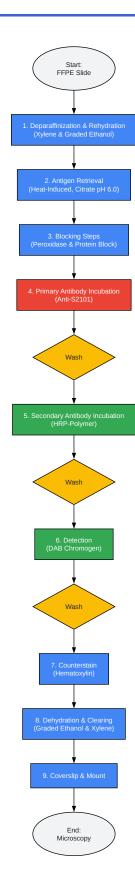
This protocol describes the manual procedure for chromogenic detection of **S2101** on FFPE tissue sections using a horseradish peroxidase (HRP) detection system.

Materials and Reagents

- Formalin-fixed, paraffin-embedded tissue sections on charged slides
- Xylene and graded ethanols (100%, 95%, 70%)[6]
- Deionized water
- Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Hydrogen Peroxide Block (3% H₂O₂ in methanol)[7]
- Protein Block (e.g., 5% Normal Goat Serum in PBS)[6]
- Anti-S2101 Primary Antibody
- HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit-HRP)
- DAB Chromogen Substrate Kit
- Hematoxylin counterstain
- Mounting Medium and Coverslips

Experimental Workflow Diagram





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Caption: Step-by-step workflow for immunohistochemical staining.

Methodological & Application





Procedure

- Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each.
 [5][6] b. Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.
 [5] c. Immerse slides in 95% Ethanol: 1 change, 3 minutes. d. Immerse slides in 70% Ethanol: 1 change, 3 minutes.
 e. Rinse slides thoroughly in deionized water for 5 minutes.
- Antigen Retrieval a. Place slides in a staining container filled with 10 mM Sodium Citrate buffer, pH 6.0. b. Heat the slides in a microwave or water bath to a sub-boiling temperature (95-100°C) for 10-20 minutes.[6] Do not allow the solution to boil dry. c. Remove the container from the heat source and allow slides to cool on the benchtop for at least 20-30 minutes.[5][6] d. Rinse slides in wash buffer for 5 minutes.
- Blocking a. To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[7] b. Rinse slides with wash buffer: 2 changes, 5 minutes each. c. Apply a protein blocking solution (e.g., 5% normal goat serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[6]
- Primary Antibody Incubation a. Gently tap off the blocking serum without rinsing. b. Dilute the anti-**S2101** primary antibody to its optimal concentration in antibody diluent. c. Apply the diluted antibody to the tissue sections, ensuring complete coverage. d. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Detection a. Rinse slides with wash buffer: 3 changes, 5 minutes each.[3] b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber. d. Rinse slides with wash buffer: 3 changes, 5 minutes each.
- Chromogen Development a. Prepare the DAB substrate solution immediately before use. b.
 Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until a brown
 precipitate is visible under a microscope. c. Immediately stop the reaction by immersing the
 slides in deionized water.
- Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[7] b. Rinse slides in running tap water until the water runs clear. c. "Blue" the sections in a gentle



stream of tap water or a suitable bluing reagent.

Dehydration and Mounting a. Dehydrate the sections by immersing slides in graded ethanols (e.g., 70%, 95%, 100%, 100%) for 3-5 minutes each.[7] b. Clear the sections in Xylene: 2 changes, 5 minutes each.[7] c. Place a drop of permanent mounting medium onto the slide and apply a coverslip, avoiding air bubbles. d. Allow slides to dry before microscopic examination.

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